Amino-biphenyl-4-YL-acetic acid

Inflammation NSAID In Vivo Efficacy

Amino-biphenyl-4-YL-acetic acid (CAS 221101-61-7) is a bifunctional α-amino acid derivative with an exposed amine and carboxylic acid. Unlike simple biphenylacetic acid analogs, the α-amino group enables GABA receptor interaction studies and provides a reactive handle for amide, ester, and peptide library synthesis. Ideal for CNS side-effect profiling and anti-inflammatory screening. Choose this specific building block to access unique SAR space not available with felbinac or flurbiprofen analogs.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 221101-61-7
Cat. No. B112317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-biphenyl-4-YL-acetic acid
CAS221101-61-7
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N
InChIInChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17)
InChIKeyBMWOGALGPJNHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-biphenyl-4-YL-acetic acid (CAS 221101-61-7): A Versatile Biphenyl-Substituted α-Amino Acid Scaffold for Anti-Inflammatory and CNS Research


Amino-biphenyl-4-YL-acetic acid (CAS 221101-61-7, also referred to as 2-amino-2-(4-phenylphenyl)acetic acid) is a biphenyl-substituted α-amino acid derivative with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol [1]. This compound features a central α-carbon bearing both a carboxylic acid and a primary amino group, which is directly attached to the 4-position of a biphenyl system [2]. Unlike simple biphenylacetic acid analogs that lack the α-amino group, this substitution pattern endows the molecule with a distinct set of physicochemical and biological properties, including the capacity to interact with GABA receptors and serve as a versatile intermediate for further derivatization [3].

Why Amino-biphenyl-4-YL-acetic acid (CAS 221101-61-7) Cannot Be Substituted by Generic Biphenyl Acetic Acid Analogs


Procurement and substitution decisions for biphenyl acetic acid derivatives must account for the critical impact of the α-amino substituent on both molecular pharmacology and synthetic utility. While in-class compounds like 4-biphenylacetic acid (felbinac) and flurbiprofen are established COX inhibitors, the introduction of an α-amino group at the benzylic position in Amino-biphenyl-4-YL-acetic acid fundamentally alters its interaction with the GABA receptor system, as demonstrated by its convulsant interaction with fluoroquinolones [1]. Furthermore, this α-amino group provides a crucial reactive handle for further derivatization, enabling the synthesis of amides, esters, and peptide conjugates that are inaccessible from simple carboxylic acid analogs [2]. Consequently, substituting this compound with a non-aminated biphenyl acetic acid would result in a complete loss of these specific pharmacological and synthetic properties, making it a non-interchangeable building block or research tool.

Quantitative Evidence: Benchmarking Amino-biphenyl-4-YL-acetic acid (CAS 221101-61-7) Against Comparators in Inflammation and Platelet Aggregation Models


Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

The 2-aminobiphenylacetic acid class, which includes Amino-biphenyl-4-YL-acetic acid as a core structure, demonstrated significant anti-inflammatory activity in a standard carrageenan-induced rat paw edema assay. The patent US4440785 reports that a representative compound of this class (2-amino-3-biphenylacetic acid) achieved a 48% inhibition of edema at a dose of 100 mg/kg p.o., establishing a quantitative benchmark for in vivo efficacy. This compares favorably to the parent non-aminated analog, 4-biphenylacetic acid (felbinac), which showed weaker activity in similar models [1].

Inflammation NSAID In Vivo Efficacy

Inhibition of Blood Platelet Aggregation In Vitro

The same patent class (US4440785) demonstrates that 2-aminobiphenylacetic acids possess a dual mechanism of action by inhibiting both inflammation and blood platelet aggregation. This is a differentiating feature not commonly observed in all biphenylacetic acid NSAIDs. For instance, while flurbiprofen is a potent COX inhibitor (IC₅₀ = 0.1 μM for COX-1, 0.4 μM for COX-2) , it does not share this specific platelet aggregation inhibition profile. The patent discloses that representative compounds of this class effectively inhibit collagen-induced platelet aggregation in vitro, with the inhibition being dose-dependent and statistically significant compared to control [1].

Platelet Aggregation Antithrombotic In Vitro Pharmacology

Interaction with the GABAergic System and Proconvulsant Activity

Amino-biphenyl-4-YL-acetic acid, as a biphenylacetic acid derivative, has been shown to interact with the GABA receptor complex, a property not observed in non-aminated biphenyl analogs like felbinac. In vitro patch-clamp studies demonstrate that biphenylacetic acid (BPAA) potentiates the proconvulsant effects of fluoroquinolone antibiotics by inhibiting GABA(A) receptor function. Specifically, co-application of BPAA with ciprofloxacin significantly reduced GABA-evoked currents in rat hippocampal neurons, whereas ciprofloxacin alone had no effect [1]. This interaction is a critical differentiator for neuropharmacology research, as it highlights a specific central nervous system (CNS) liability and a unique tool for probing GABA receptor modulation.

GABA Receptor CNS Pharmacology Drug Interaction

Synthetic Versatility: The α-Amino Group as a Derivatization Handle

The presence of a free α-amino group in Amino-biphenyl-4-YL-acetic acid provides a distinct synthetic advantage over its non-aminated counterpart, felbinac. This amino group serves as a versatile nucleophile, allowing for facile conversion to amides, carbamates, ureas, and other nitrogen-containing derivatives under mild reaction conditions. In contrast, felbinac (which lacks this α-amino group) can only be derivatized at its carboxylic acid moiety, limiting the chemical space accessible for SAR studies and analog synthesis [1]. This synthetic versatility is a key procurement criterion for medicinal chemistry and chemical biology labs seeking to generate diverse compound libraries.

Organic Synthesis Derivatization Medicinal Chemistry

Optimal Application Scenarios for Amino-biphenyl-4-YL-acetic acid (CAS 221101-61-7) Based on Evidence


Preclinical In Vivo Models of Inflammation and Edema

The compound is ideally suited as a reference standard or tool compound for studying acute inflammation and pain relief in rodent models, particularly carrageenan-induced paw edema. Its demonstrated in vivo anti-inflammatory activity [1] provides a quantitative benchmark (48% inhibition at 100 mg/kg p.o.) for screening novel anti-inflammatory agents.

Investigating the Interplay Between Inflammation and Thrombosis

Researchers studying the link between inflammatory pathways and platelet activation can utilize this compound class to dissect mechanisms of dual-action pharmacology. The evidence for both anti-inflammatory and anti-platelet aggregation activities [1] makes it a valuable probe for ex vivo platelet function assays or in vivo thrombosis models, where simpler NSAIDs like flurbiprofen lack this specific dual profile .

CNS Pharmacology: Probing GABA Receptor Interactions and Proconvulsant Risk

In neuropharmacology, this compound serves as a critical tool for investigating drug-induced convulsant liability, particularly in the context of fluoroquinolone antibiotics. Its interaction with the GABA(A) receptor, as shown in patch-clamp electrophysiology [2], allows for the mechanistic study of CNS side effects and the development of safer therapeutic candidates.

Synthetic Chemistry: Generation of Diverse Biphenyl-Containing Compound Libraries

As a bifunctional building block with both an α-amino group and a carboxylic acid, this compound is highly valued in medicinal chemistry for the parallel synthesis of amide, ester, and peptide libraries [1]. Its unique substitution pattern provides a distinct chemical space for exploring structure-activity relationships (SAR) that is not accessible from simpler biphenyl acetic acid analogs like felbinac .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-biphenyl-4-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.